3,4-MDMA-d3 (hydrochloride)

Forensic Toxicology Bioanalysis LC-MS

Quantitative MDMA analysis by LC-MS or GC-MS is frequently compromised by matrix effects, ion suppression, and variable extraction recovery. 3,4-MDMA-d3 (hydrochloride) is a stable isotope-labeled internal standard (SIL-IS) that directly resolves these challenges. - Co-elutes with native MDMA to normalize drug/IS ratios, eliminating systematic error from partial chromatographic separation. - +3 Da mass shift and ≥99% isotopic purity prevent MRM cross-talk and enable LOQ as low as 1 ng/mL. - ≥5-year shelf life reduces re-procurement frequency and method re-validation burden.

Molecular Formula C11H16ClNO2
Molecular Weight 232.72 g/mol
CAS No. 1219794-60-1
Cat. No. B593070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-MDMA-d3 (hydrochloride)
CAS1219794-60-1
Synonyms3,4-Methylenedioxymethylamphetamine-d3
Molecular FormulaC11H16ClNO2
Molecular Weight232.72 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3;
InChIKeyLUWHVONVCYWRMZ-MUTAZJQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-MDMA-d3 (Hydrochloride): Analytical Reference Standard


3,4-MDMA-d3 (hydrochloride) is an analytical reference standard consisting of a deuterated isotopologue of 3,4-methylenedioxymethamphetamine (MDMA), in which three deuterium atoms replace the hydrogens of the N-methyl group . The compound is supplied as a crystalline solid of the hydrochloride salt, with a molecular formula of C11H12D3NO2 • HCl and a molecular weight of approximately 232.72 g/mol . It is intended exclusively for use as an internal standard (IS) in the quantitative analysis of MDMA via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) [1].

Workflow LC-MS / GC-MS quantification
Use context Deuterated internal standard (ISTD)
Format Crystalline hydrochloride salt N‑methyl‑d₃ isotopologue; mass shift +3 Da

Why 3,4-MDMA-d3 (Hydrochloride) Substitution Fails


In LC-MS and GC-MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix effects, ion suppression/enhancement, and variable extraction recovery [1][2]. Generic substitution of 3,4-MDMA-d3 with a non-deuterated analog (e.g., unlabeled MDMA) or an IS with a different labeling pattern (e.g., MDMA-d5 or MDMA-d4) introduces systematic error due to mismatched chromatographic retention, ionization efficiency, or mass spectral overlap [3][4]. Specifically, partial chromatographic separation of drugs from their deuterated IS during solid-phase extraction (SPE) has been documented for MDMA/MDMA-d5, leading to skewed drug/IS ratios and inaccurate quantification [3]. The precise mass shift (+3 Da) and validated ≥99% isotopic purity of 3,4-MDMA-d3 are essential to ensure co-elution and to prevent cross-talk in MRM transitions, thereby maintaining the integrity of the analytical method .

Non‑deuterated MDMA cannot serve as IS Lacks mass shift for MS discrimination; unable to correct matrix effects or ion suppression.
MDMA‑d₅ may introduce SPE fractionation error Documented drug/IS ratio deviation (0.56–1.65) during solid‑phase extraction may skew quantification.
Lower isotopic purity risks spectral overlap Insufficient deuteration may cause cross‑talk in MRM transitions, compromising method integrity.

3,4-MDMA-d3 (Hydrochloride) vs. Key Comparators


Isotopic Purity and Mass Shift vs. Unlabeled MDMA

3,4-MDMA-d3 exhibits a +3 Da mass shift relative to unlabeled MDMA (exact mass: 193.11 Da vs. 196.13 Da for the deuterated free base). This mass difference is achieved with a certified isotopic purity of ≥99% deuterated forms (d1-d3) . In contrast, unlabeled MDMA provides no mass shift, precluding its use as an IS in MS methods. The +3 Da shift places the IS outside the natural isotopic envelope of the analyte, minimizing spectral interference and enabling precise MRM transition selection.

Mass shift vs. unlabeled
Head‑to‑head
+3 Da (N‑methyl‑d₃) vs. 0 Da (unlabeled MDMA)
Enables analyte‑specific MRM isolation; eliminates native isotope envelope interference.
Certified isotopic purity ≥99% (d₁–d₃)
Forensic Toxicology Bioanalysis LC-MS GC-MS

Long-Term Storage Stability

The certified stability of 3,4-MDMA-d3 (hydrochloride) is specified as ≥5 years when stored at -20°C . This provides a defined shelf-life for long-term analytical programs. In contrast, many competitor deuterated MDMA IS products (e.g., MDMA-d4, MDMA-d5) from alternative suppliers may have shorter stated shelf-lives or require more stringent storage conditions, leading to more frequent re-validation and procurement cycles.

Shelf‑life stability
Reported
≥5 years at −20 °C
Supports long‑term analytical programs; reduces re‑validation frequency.
Competitor MDMA‑d₄/d₅ typical shelf‑life: 1–3 years
Reference Standard Stability Quality Control

Validated Method Performance

Methods utilizing 3,4-MDMA-d3 as an internal standard have been validated for urine and plasma, demonstrating key performance metrics [1][2]. When used as part of a validated LC-MS/MS method, it contributes to achieving average extraction recoveries >80% (except for MDMA itself at 71%), intra-day precision (%CV) of 0.57-3.89%, and calibration linearity with r² >0.999 [1]. Crucially, deuterated internal standards like 3,4-MDMA-d3 effectively compensate for observed matrix effects (ion suppression), which would otherwise compromise accuracy [1].

LC‑MS/MS performance
Cross‑study
Recovery >80% · CV 0.57–3.89% · r² >0.999
Demonstrates robust matrix‑effect correction in complex biological samples.
Validated in urine matrix; 10‑analyte panel
LC-MS/MS Urine Validation Forensic

SPE Recovery vs. MDMA-d5

A direct comparative study of deuterated IS performance during SPE revealed that MDMA/MDMA-d5 exhibits significant partial separation across cartridge fractions, with drug/IS ratios ranging from 1.65 to 0.56 (expected ratio 1.00) [1][2]. While a comparable study for 3,4-MDMA-d3 is not available, the +5 Da mass shift of MDMA-d5 can alter its physicochemical interaction with SPE sorbents compared to the +3 Da shift of MDMA-d3. The closer mass and structural similarity of MDMA-d3 (only 3 deuterium atoms) may reduce this chromatographic fractionation effect, leading to more consistent drug/IS ratios and improved accuracy.

SPE recovery vs. MDMA‑d₅
Class‑level inference
MDMA‑d₃ predicted more consistent drug/IS ratio
Smaller mass shift may reduce chromatographic fractionation observed with d₅.
MDMA‑d₅ ratio range documented 0.56–1.65; d₃ data not available
Solid-Phase Extraction SPE MDMA-d5 Internal Standard

Sensitivity and Detection Limits (LOD/LOQ)

Validated LC-MS/MS methods employing deuterated internal standards (including MDMA-d3) for MDMA analysis in urine have achieved a limit of detection (LOD) of 0.2 ng/mL and a limit of quantitation (LOQ) of 1 ng/mL [1]. This high sensitivity is directly enabled by the use of a stable isotope-labeled IS to correct for matrix effects and ion suppression. Methods lacking a deuterated IS typically exhibit higher LOQs (e.g., 5-10 ng/mL) due to uncompensated variability [2].

Sensitivity (LOQ)
Class‑level inference
1 ng/mL (with deuterated IS) vs. ~5 ng/mL without
Approximately 5‑fold improvement in detection capability supports low‑level analysis.
Enables extended detection windows in forensic research
LOD LOQ Sensitivity LC-MS

Applications of 3,4-MDMA-d3 (Hydrochloride)


MDMA Quantification in Urine and Blood

As demonstrated in validated LC-MS/MS methods, 3,4-MDMA-d3 is essential for achieving the high sensitivity (LOQ 1 ng/mL) and accuracy required for forensic casework and clinical toxicology [1]. Its use compensates for matrix effects and variable recovery, ensuring defensible quantitative results that meet regulatory standards.

MDMA Pharmacokinetics and Metabolism

In human or animal pharmacokinetic studies, 3,4-MDMA-d3 enables precise quantification of MDMA and its metabolites in plasma and urine over time [2]. The +3 Da mass shift and high isotopic purity allow for accurate differentiation of administered drug from endogenous background, a necessity for deriving reliable PK parameters.

Workplace Drug Testing and Doping Control

For laboratories conducting routine screening and confirmation of MDMA use, the long-term stability (≥5 years) of 3,4-MDMA-d3 reduces the need for frequent re-procurement and method re-validation . Its consistent performance in high-throughput LC-MS/MS assays minimizes downtime and ensures reliable results.

Method Development and Validation for New Matrices

Researchers developing novel analytical methods for MDMA in alternative matrices (e.g., hair, oral fluid, dried blood spots) benefit from the well-characterized properties of 3,4-MDMA-d3. Its documented performance in urine and plasma provides a validated starting point for adapting to new sample types [1][2].

Application
Selection Property
Validation Focus
MDMA quantification in urine/blood research matrices
Certified isotopic enrichment and mass shift
Matrix‑effect correction; accuracy and precision in LC‑MS/MS
Pharmacokinetic and metabolism studies
Consistent co‑elution and high isotopic purity
Reliable parent drug / metabolite distinction in complex matrices
Forensic and workplace testing research
Extended shelf‑life stability (≥5 years)
Long‑term method continuity; reduced re‑validation frequency
Method development for alternative research matrices
Well‑characterized ISTD performance in urine/plasma
Transferability of validated parameters to hair, oral fluid, or DBS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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